molecular formula C15H23ClN2O B6029346 (3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine

(3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine

Katalognummer B6029346
Molekulargewicht: 282.81 g/mol
InChI-Schlüssel: GLXBPFWFECATSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine, also known as Varenicline, is a medication used to help people quit smoking. It was first approved by the US Food and Drug Administration (FDA) in 2006 and is sold under the brand name Chantix. Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor, which is the same receptor that nicotine binds to in the brain.

Wirkmechanismus

(3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine works by binding to the α4β2 nicotinic acetylcholine receptor and activating it partially. This results in a reduced release of dopamine in response to nicotine, which helps to reduce the craving for smoking.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the rewarding effects of nicotine, decrease the severity of withdrawal symptoms, and reduce the likelihood of relapse after quitting smoking.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine in lab experiments is its specificity for the α4β2 nicotinic acetylcholine receptor, which allows for more targeted research. However, one limitation is that it is a medication and may have other effects on the body that could confound the results of experiments.

Zukünftige Richtungen

There are several future directions for research on (3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine. One area of interest is its potential use in other conditions such as alcohol dependence and schizophrenia. Additionally, research could focus on developing new medications that target the α4β2 nicotinic acetylcholine receptor with greater specificity and efficacy. Finally, research could explore the neural mechanisms underlying the effects of this compound on smoking cessation and other behaviors.

Synthesemethoden

The synthesis of (3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine involves the reaction of 4-methoxybenzaldehyde with 3-chloro-1-bromopropane in the presence of sodium hydride to form 3-chloro-4-methoxybenzyl bromide. This intermediate is then reacted with N-ethylpyrrolidine in the presence of potassium carbonate to yield this compound.

Wissenschaftliche Forschungsanwendungen

(3-chloro-4-methoxybenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine has been extensively studied for its efficacy in smoking cessation. Clinical trials have shown that it is more effective than other smoking cessation medications such as bupropion and nicotine replacement therapy. This compound has also been studied for its potential use in other conditions such as alcohol dependence and schizophrenia.

Eigenschaften

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-3-18-8-4-5-13(18)11-17-10-12-6-7-15(19-2)14(16)9-12/h6-7,9,13,17H,3-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXBPFWFECATSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.